2-((4-Aminocyclohexyl)amino)-N-methylacetamide
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Overview
Description
2-((4-Aminocyclohexyl)amino)-N-methylacetamide is an organic compound with potential applications in various fields such as medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further connected to a methylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Aminocyclohexyl)amino)-N-methylacetamide typically involves the use of 4-aminocyclohexanone as a starting material. The process includes several steps such as condensation reactions, catalytic hydrogenation, and amide formation. For instance, one method involves the reaction of 4-aminocyclohexanone with methylamine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Aminocyclohexyl)amino)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((4-Aminocyclohexyl)amino)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-((4-Aminocyclohexyl)amino)-N-methylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminocyclohexyl)ethyl acetate
- 2-(4-Aminocyclohexyl)acetic acid
- 2-(4-Aminocyclohexyl)amino-6-benzylamino-9-cyclopentylpurine
Uniqueness
Compared to similar compounds, 2-((4-Aminocyclohexyl)amino)-N-methylacetamide exhibits unique properties due to the presence of the methylacetamide moiety. This structural feature enhances its solubility and bioavailability, making it a valuable compound for pharmaceutical research and development .
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-[(4-aminocyclohexyl)amino]-N-methylacetamide |
InChI |
InChI=1S/C9H19N3O/c1-11-9(13)6-12-8-4-2-7(10)3-5-8/h7-8,12H,2-6,10H2,1H3,(H,11,13) |
InChI Key |
VZCCPHJKGHFTQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNC1CCC(CC1)N |
Origin of Product |
United States |
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